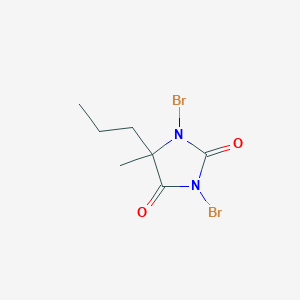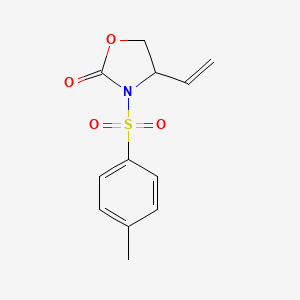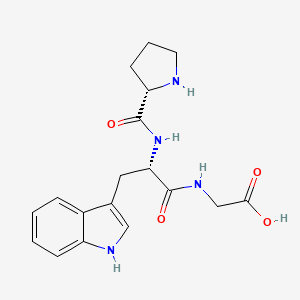
L-Prolyl-L-tryptophylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((S)-3-(1H-Indol-3-yl)-2-((S)-pyrrolidine-2-carboxamido)propanamido)acetic acid is a complex organic compound that features both indole and pyrrolidine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((S)-3-(1H-Indol-3-yl)-2-((S)-pyrrolidine-2-carboxamido)propanamido)acetic acid typically involves multi-step organic reactions. The process may start with the preparation of the indole and pyrrolidine intermediates, followed by their coupling through amide bond formation. Common reagents used in these steps include coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
2-((S)-3-(1H-Indol-3-yl)-2-((S)-pyrrolidine-2-carboxamido)propanamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The amide bonds can be reduced to amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or BH3 (Borane).
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield oxindole derivatives, while reduction of the amide bonds may yield the corresponding amines.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of complex organic molecules.
作用機序
The mechanism of action of 2-((S)-3-(1H-Indol-3-yl)-2-((S)-pyrrolidine-2-carboxamido)propanamido)acetic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The indole and pyrrolidine moieties play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Tryptophan: An essential amino acid with an indole moiety.
Proline: An amino acid with a pyrrolidine ring.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Uniqueness
2-((S)-3-(1H-Indol-3-yl)-2-((S)-pyrrolidine-2-carboxamido)propanamido)acetic acid is unique due to its combination of indole and pyrrolidine moieties, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions that are not typically observed in simpler compounds.
特性
CAS番号 |
173071-71-1 |
|---|---|
分子式 |
C18H22N4O4 |
分子量 |
358.4 g/mol |
IUPAC名 |
2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C18H22N4O4/c23-16(24)10-21-17(25)15(22-18(26)14-6-3-7-19-14)8-11-9-20-13-5-2-1-4-12(11)13/h1-2,4-5,9,14-15,19-20H,3,6-8,10H2,(H,21,25)(H,22,26)(H,23,24)/t14-,15-/m0/s1 |
InChIキー |
DMNANGOFEUVBRV-GJZGRUSLSA-N |
異性体SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O |
正規SMILES |
C1CC(NC1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


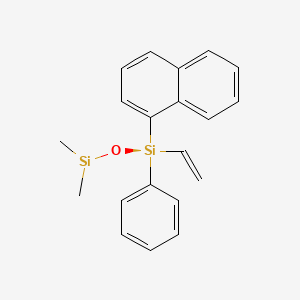
![(5E)-1-butyl-5-[(2E)-2-(1-butyl-3,3-dimethylindol-2-ylidene)ethylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B14251934.png)
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-(3-pyridinyl)-](/img/structure/B14251943.png)
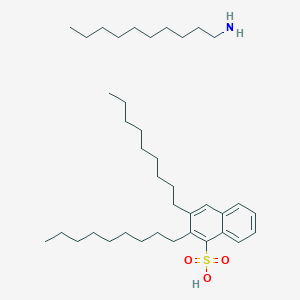
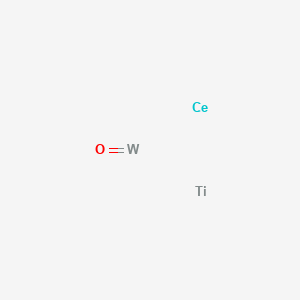
![Formamide, N-[[(4-methylphenyl)sulfonyl]-3-thienylmethyl]-](/img/structure/B14251956.png)
![3h-[1,2,4]Oxadiazolo[4,3-d][1,4]oxazepine](/img/structure/B14251963.png)
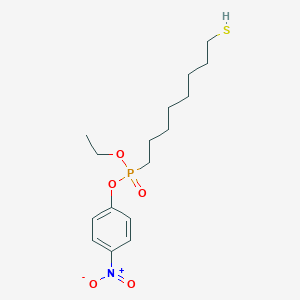
![4-Chloro-6-[5-(furan-2-yl)pyrazolidin-3-ylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14251971.png)
![5-Hexyn-2-ol, 1-[(4-methoxyphenyl)methoxy]-, (2S)-](/img/structure/B14251989.png)
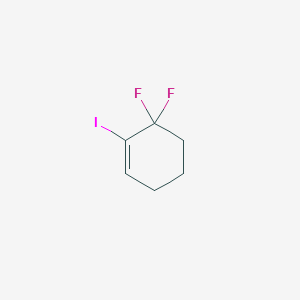
![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-4-methoxybenzamide](/img/structure/B14252018.png)
